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Cat. No.: B1150086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GSK2188931B is a novel and potent small molecule inhibitor of soluble epoxide hydrolase

(sEH), a critical enzyme in the metabolism of arachidonic acid. By blocking sEH,

GSK2188931B elevates the endogenous levels of epoxyeicosatrienoic acids (EETs), signaling

lipids with demonstrated vasodilatory, anti-inflammatory, and anti-fibrotic properties. This

technical guide provides a comprehensive overview of the chemical structure, mechanism of

action, and potential therapeutic applications of GSK2188931B, with a particular focus on its

role in mitigating cardiac fibrosis and remodeling.

Chemical Structure and Properties
The chemical identity of GSK2188931B is defined by its systematic IUPAC name, InChI key,

and SMILES notation, which together provide an unambiguous representation of its molecular

architecture.
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Identifier Value

IUPAC Name

N-(4-bromo-2-(trifluoromethoxy)benzyl)-1-(4-

methyl-6-(methylamino)-1,3,5-triazin-2-

yl)piperidine-4-carboxamide[1]

InChI Key PVTFEAGMCGMRRS-UHFFFAOYSA-N[1]

SMILES
O=C(C1CCN(C2=NC(C)=NC(NC)=N2)CC1)NC

C3=CC=C(Br)C=C3OC(F)(F)F[2]

Molecular Formula C19H22BrF3N6O2[1]

Molecular Weight 503.32 g/mol [1][2]

Table 1: Chemical Identifiers and Properties of GSK2188931B.

Mechanism of Action: Inhibition of Soluble Epoxide
Hydrolase
GSK2188931B exerts its biological effects through the potent and reversible inhibition of

soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of EETs to their

less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH,

GSK2188931B effectively increases the bioavailability of EETs, thereby amplifying their

protective signaling pathways in various tissues, including the heart.
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Figure 1: Mechanism of Action of GSK2188931B.

Quantitative Data: Inhibitory Potency
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While specific IC50 or Ki values for GSK2188931B are not extensively reported in publicly

available literature, it is consistently described as a "potent" inhibitor of sEH.[1][2] Studies on

other amide-based sEH inhibitors have demonstrated potencies in the low nanomolar range.

For instance, similar compounds have shown IC50 values as low as 0.4 nM for human sEH. It

is therefore reasonable to infer that GSK2188931B exhibits a comparable high-affinity binding

to the sEH enzyme.

Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
(Fluorometric)
This protocol outlines a common method for assessing the inhibitory activity of compounds like

GSK2188931B against sEH.

Materials:

Recombinant human sEH enzyme

sEH fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-

naphthalen-2-yl)-methyl ester)

Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

GSK2188931B (or other test inhibitors) dissolved in DMSO

96-well black microplate

Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

Enzyme Preparation: Dilute the recombinant human sEH enzyme to the desired

concentration (e.g., 1 nM) in the assay buffer.

Inhibitor Preparation: Prepare serial dilutions of GSK2188931B in DMSO. Further dilute

these stock solutions in the assay buffer to achieve the final desired concentrations for the

assay.
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Assay Reaction: a. To each well of the 96-well plate, add the sEH enzyme solution. b. Add

the diluted GSK2188931B or vehicle control (DMSO in assay buffer) to the respective wells.

c. Incubate the plate for 5 minutes at 30°C to allow for inhibitor binding to the enzyme. d.

Initiate the reaction by adding the sEH fluorescent substrate to each well.

Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using

a microplate reader in kinetic mode.

Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for

each concentration of the inhibitor. b. Plot the reaction velocity as a function of the inhibitor

concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that

causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response

curve.
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Figure 2: Workflow for sEH Inhibition Assay.
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Signaling Pathways in Cardiac Fibrosis
Cardiac fibrosis is a pathological process characterized by the excessive deposition of

extracellular matrix (ECM) proteins, leading to stiffening of the heart muscle and impaired

cardiac function. A key mediator of this process is Transforming Growth Factor-beta (TGF-β).

The inhibition of sEH by GSK2188931B and the subsequent increase in EETs can counteract

the pro-fibrotic effects of TGF-β.

The elevated levels of EETs are believed to interfere with the canonical TGF-β signaling

pathway. Upon binding of TGF-β to its receptor, the downstream signaling molecules Smad2

and Smad3 are phosphorylated and translocate to the nucleus to activate the transcription of

pro-fibrotic genes, such as collagen. EETs have been shown to attenuate this process,

although the precise molecular interactions are still under investigation. Potential mechanisms

include the modulation of Smad phosphorylation or the interference with the transcriptional

activity of the Smad complex.
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Figure 3: sEH Inhibition and Cardiac Fibrosis Signaling.

Conclusion
GSK2188931B is a potent inhibitor of soluble epoxide hydrolase with significant potential for

the treatment of cardiovascular diseases, particularly those involving cardiac fibrosis and

adverse remodeling. Its mechanism of action, centered on the elevation of protective EETs,

offers a promising therapeutic strategy. Further research, including the determination of its

precise inhibitory constants and detailed elucidation of its downstream signaling effects, will be

crucial in advancing this compound towards clinical applications. This technical guide provides

a foundational understanding for researchers and drug development professionals interested in

the therapeutic potential of sEH inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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